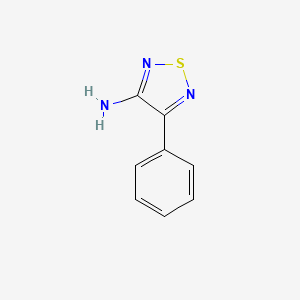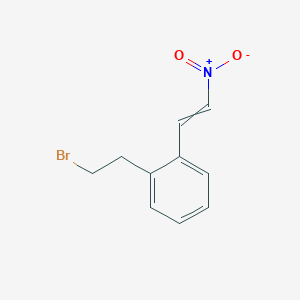
1-amino-4-(dimethylamino)-2-sulfosulfanylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-amino-4-(dimethylamino)-2-sulfosulfanylbenzene, also known by its CAS number 43035-11-6, is a chemical compound with significant applications in various scientific fields
Vorbereitungsmethoden
The synthesis of 1-amino-4-(dimethylamino)-2-sulfosulfanylbenzene involves several steps, including specific reaction conditions and reagents. One common synthetic route involves the use of a substituted bridge ring inhibitor, which is prepared through a series of reactions that include the formation of a bridge ring structure . The preparation method for this compound typically involves the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired product is obtained with high purity and yield.
Analyse Chemischer Reaktionen
1-amino-4-(dimethylamino)-2-sulfosulfanylbenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride . Substitution reactions can occur under acidic or basic conditions, leading to the formation of different products depending on the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
1-amino-4-(dimethylamino)-2-sulfosulfanylbenzene has a wide range of applications in scientific research. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies . In biology, this compound has been investigated for its potential as a KRAS G12D inhibitor, showing promising results in selective inhibition and better pharmacodynamic properties . Additionally, this compound has applications in medicine, particularly in the development of new therapeutic agents for cancer treatment . Its unique properties also make it valuable in industrial processes, where it can be used in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 1-amino-4-(dimethylamino)-2-sulfosulfanylbenzene involves its interaction with specific molecular targets and pathways. As a KRAS G12D inhibitor, this compound binds to the KRAS protein, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival . This inhibition results in the suppression of tumor growth and has potential therapeutic applications in cancer treatment. The compound’s mechanism of action is further elucidated through computational methods and experimental studies that analyze its effects on gene expression and protein interactions .
Vergleich Mit ähnlichen Verbindungen
1-amino-4-(dimethylamino)-2-sulfosulfanylbenzene can be compared with other similar compounds, such as other KRAS inhibitors and bridge ring inhibitors. While many compounds share similar structural features, this compound stands out due to its selective inhibition of the KRAS G12D mutation and its favorable pharmacokinetic properties . Similar compounds include other KRAS inhibitors like AMG 510 and MRTX849, which also target the KRAS protein but may differ in their specificity and efficacy . The unique structure and properties of this compound make it a valuable addition to the arsenal of compounds used in cancer research and treatment.
Eigenschaften
CAS-Nummer |
43035-11-6 |
|---|---|
Molekularformel |
C8H12N2O3S2 |
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
1-amino-4-(dimethylamino)-2-sulfosulfanylbenzene |
InChI |
InChI=1S/C8H12N2O3S2/c1-10(2)6-3-4-7(9)8(5-6)14-15(11,12)13/h3-5H,9H2,1-2H3,(H,11,12,13) |
InChI-Schlüssel |
YWFSXFXMEXDVTH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=C(C=C1)N)SS(=O)(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[(Prop-1-en-1-yl)oxy]ethoxy}prop-1-ene](/img/structure/B8653327.png)











